Behavioral Potency Ranking: 4-Methoxy DMT Demonstrates Lower In Vivo Potency than 5-Methoxy DMT in Drug Discrimination Assays
In rats trained to discriminate 1.5 mg/kg 5-methoxy-DMT from saline, the 5-OMe DMT cue generalized to 4-methoxy DMT, establishing that both compounds produce overlapping discriminative stimulus effects [1]. However, the potency order was unambiguously established as: 5-OMe > 5-SMe > 4-OMe > 4-SMe DMT [1]. This rank-order potency hierarchy demonstrates that the 4-methoxy positional isomer is significantly less potent behaviorally than the 5-methoxy isomer in producing the interoceptive cue associated with serotonergic hallucinogens [1].
| Evidence Dimension | Behavioral potency rank order (drug discrimination stimulus generalization) |
|---|---|
| Target Compound Data | Rank 3 in potency series |
| Comparator Or Baseline | 5-OMe DMT (rank 1); 5-SMe DMT (rank 2); 4-SMe DMT (rank 4) |
| Quantified Difference | Potency order: 5-OMe > 5-SMe > 4-OMe > 4-SMe DMT |
| Conditions | Rat two-lever drug discrimination task; training dose 1.5 mg/kg 5-OMe DMT; saline control |
Why This Matters
This rank-order potency difference quantifies the behavioral impact of moving the methoxy group from the 5-position to the 4-position, enabling precise dosing calibration for in vivo behavioral studies where differential receptor activation profiles are under investigation.
- [1] Glennon RA, Young R, Rosecrans JA. Hallucinogens as discriminative stimuli: a comparison of 4-OMe DMT and 5-OMe DMT with their methythio counterparts. Life Sci. 1982;30(5):465-467. doi:10.1016/0024-3205(82)90463-5. View Source
